Cas no 948910-03-0 (1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide)

948910-03-0 structure
اسم المنتج:1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Methanesulfonamide, 1-cyano-N-[(4-fluorophenyl)methyl]-
- 1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide
- 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide
-
- نواة داخلي: 1S/C9H9FN2O2S/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11/h1-4,12H,6-7H2
- مفتاح Inchi: QPISSNRRDYKYCK-UHFFFAOYSA-N
- ابتسامات: C(C#N)S(NCC1=CC=C(F)C=C1)(=O)=O
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191395-0.25g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 0.25g |
$481.0 | 2023-09-17 | |
Ambeed | A1065095-1g |
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
$2412.0 | 2024-04-15 | |
Enamine | EN300-191395-0.1g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 0.1g |
$337.0 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308880-500mg |
1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 500mg |
¥20466.00 | 2024-04-24 | |
1PlusChem | 1P01BH1P-1g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
$1262.00 | 2023-12-16 | |
1PlusChem | 1P01BH1P-10g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 10g |
$5224.00 | 2023-12-16 | |
1PlusChem | 1P01BH1P-50mg |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 50mg |
$332.00 | 2024-04-19 | |
1PlusChem | 1P01BH1P-2.5g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 2.5g |
$2414.00 | 2023-12-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027520-1g |
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
¥17473.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308880-50mg |
1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 50mg |
¥5695.00 | 2024-04-24 |
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide الوثائق ذات الصلة
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
948910-03-0 (1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide) منتجات ذات صلة
- 1823574-52-2(3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid)
- 2227918-30-9(rac-(1R,3R)-2,2-dimethyl-3-(pyrimidin-5-yl)cyclopropan-1-amine)
- 2287333-71-3(2-(5-chloro-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol)
- 14088-83-6(N1-(3-chlorophenyl)ethane-1,2-diamine)
- 105866-74-8(2-(morpholin-4-yl)quinoxalin-6-amine)
- 1044768-90-2(3-(2,5-difluorophenyl)piperidine)
- 2034270-03-4(benzyl N-({4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}carbamoyl)methylcarbamate)
- 1245091-90-0(Ethyl 1-(2-bromophenyl)-5-chloro-1H-pyrazole-4-carboxylate)
- 338786-45-1(2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo-1,5-apyrimidine-3-carbonitrile)
- 1210868-65-7(2,5-difluoro-4-methoxypyridine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:948910-03-0)1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide

نقاء:99%
كمية:1g
الأسعار ($):2171.0